molecular formula C18H23N5OS2 B2674157 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1105225-47-5

2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2674157
CAS No.: 1105225-47-5
M. Wt: 389.54
InChI Key: JECBICXECXHQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-phenylpiperazine moiety and a thioether-linked pyrrolidinyl ethanone group. The 1,3,4-thiadiazole ring is known for its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitution and cross-coupling reactions . Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs in the thiadiazole and piperazine/piperidine families offer insights into its likely behavior.

Properties

IUPAC Name

2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS2/c24-16(22-8-4-5-9-22)14-25-18-20-19-17(26-18)23-12-10-21(11-13-23)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECBICXECXHQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the thiadiazole derivative with pyrrolidine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The phenyl ring in the phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and piperazine structures exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-thiadiazoles have been shown to possess antibacterial and antifungal activities. The incorporation of the piperazine moiety enhances these effects by improving the lipophilicity and membrane permeability of the compounds .

In a study evaluating various derivatives, it was found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

The anticancer properties of thiadiazole-based compounds have also been explored extensively. A study highlighted that compounds similar to 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone demonstrated promising activity against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest in cancer cells .

Notably, modifications to the piperazine structure significantly influenced the antiproliferative activity. For instance, substituting different aryl groups on the piperazine ring led to variations in IC₅₀ values against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), indicating a structure-activity relationship that could be exploited for drug development .

Case Study 1: Antimicrobial Evaluation

In a systematic study involving a series of thiadiazole derivatives, researchers synthesized several compounds based on the core structure of this compound. The antimicrobial efficacy was assessed using disc diffusion methods against Staphylococcus aureus and Escherichia coli. Results showed that modifications in the substituents on the piperazine ring significantly enhanced antimicrobial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer activity of related thiadiazole-piperazine hybrids revealed that certain derivatives exhibited IC₅₀ values below 10 µg/mL against MCF-7 cells. The study utilized molecular docking techniques to predict binding affinities and interactions with target proteins involved in cancer progression. The results suggested that these compounds could serve as lead candidates for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which could explain some of its pharmacological effects. The thiadiazole ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Yield : Benzylthio derivatives (e.g., 5h, 88% yield) exhibit higher yields compared to alkylthio (e.g., 5g, 78%) or chlorinated analogs (5j, 82%), suggesting steric and electronic factors influence reaction efficiency .
  • Melting Points: Thiadiazole derivatives with acetamide substituents (e.g., 5e, 5h) show melting points in the 130–170°C range, typical for polar, hydrogen-bonding molecules . The absence of melting data for the target compound implies its solubility or crystallinity may differ due to the pyrrolidinyl ethanone group.
  • Core Heterocycle Comparison : Tetrazole-based analogs (e.g., 13a, ) prioritize π-π stacking interactions, whereas thiadiazole derivatives (e.g., 5e–5m) leverage sulfur’s electronegativity for enhanced stability .

Functional Group Influence on Bioactivity

While direct pharmacological data for the target compound are unavailable, structural parallels suggest:

  • Phenylpiperazine : Enhances binding to serotonin/dopamine receptors, as seen in arylpiperazine-based CNS agents () .
  • Thiadiazole vs. Tetrazole : Thiadiazoles often exhibit antimicrobial and anticonvulsant activity (), whereas tetrazoles are explored for anti-inflammatory properties .
  • Pyrrolidinyl Ethanone: May improve metabolic stability compared to piperidinyl analogs () due to reduced basicity .

Biological Activity

The compound 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential as pharmacologically active agents in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H19N5S\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{S}

This compound features a thiadiazole ring that is crucial for its biological activity. The presence of the piperazine and pyrrolidine moieties enhances its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Thiadiazole derivatives have shown significant antitumor properties by inhibiting DNA and RNA synthesis without affecting protein synthesis. This selective action is essential for targeting cancer cells while minimizing damage to normal cells .
  • Antimicrobial Properties : Compounds containing thiadiazole rings exhibit considerable antimicrobial activity against various bacterial and fungal strains. The introduction of electron-withdrawing or electron-donating groups significantly influences their efficacy .
  • Cholinesterase Inhibition : Some studies suggest that thiadiazole derivatives can inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic neurotransmission .

Antitumor Efficacy

A series of in vitro studies have been conducted to evaluate the antitumor efficacy of related thiadiazole compounds. For instance, derivatives with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

CompoundCell LineIC50 Value (μM)
Thiadiazole Derivative AHepG212.5
Thiadiazole Derivative BMCF-715.0
This compoundTBDTBD

Antimicrobial Activity

In antimicrobial assays, thiadiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. For example:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC μg/mL)
E. coli1532
S. aureus1816
A. niger2064

These results indicate that modifications to the thiadiazole structure can significantly enhance antimicrobial properties .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that a series of thiadiazole-based compounds exhibited potent cytotoxic effects on cancer cell lines through induction of apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Research has indicated that certain thiadiazole derivatives possess neuroprotective properties by inhibiting acetylcholinesterase activity, thereby improving cognitive function in animal models .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone?

Answer: Key steps include:

  • Reagent selection : Use glacial acetic acid as a solvent for cyclocondensation reactions involving thiadiazole and pyrrolidine moieties (e.g., reflux at 80–100°C for 4–6 hours) .
  • Intermediate purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates like 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol .
  • Thioether bond formation : Optimize reaction time (2–4 hours) and stoichiometry (1:1.2 molar ratio of thiol to ketone) to minimize disulfide byproducts .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

Answer: Combine spectral analysis :

  • 1H/13C NMR : Verify piperazine (δ 2.5–3.5 ppm, multiplet) and pyrrolidine (δ 1.5–2.0 ppm, quintet) proton environments .
  • IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and thiadiazole (C-S) absorption at 650–750 cm⁻¹ .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 456.12) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data between computational predictions (e.g., molecular docking) and experimental bioactivity assays be resolved?

Answer:

  • Validation steps :
    • Replicate docking studies using multiple software (AutoDock Vina, Schrödinger) to assess binding affinity consistency to targets like serotonin receptors .
    • Perform dose-response assays (e.g., IC50 determination) to compare in silico-predicted inhibition with in vitro results .
    • Analyze solubility discrepancies (e.g., DMSO vs. aqueous buffers) that may affect bioavailability .

Q. What strategies are effective for designing analogs with improved metabolic stability?

Answer:

  • Structural modifications :
    • Replace the pyrrolidine ring with a morpholine group to reduce CYP450-mediated oxidation .
    • Introduce electron-withdrawing groups (e.g., -CF3) on the phenylpiperazine moiety to enhance oxidative stability .
  • In vitro ADME profiling : Use hepatic microsomal assays to quantify metabolic half-life (t1/2) and identify vulnerable sites .

Q. How can researchers systematically investigate structure-activity relationships (SAR) for this compound?

Answer:

  • Fragment-based analysis :
    • Test isolated subunits (e.g., 4-phenylpiperazine, pyrrolidinone) for baseline receptor affinity .
    • Synthesize derivatives with modified thiadiazole substituents (e.g., methyl, nitro) to assess impact on kinase inhibition .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models to correlate steric/electronic properties with activity against targets like EGFR .

Methodological Challenges and Solutions

Q. What experimental approaches are recommended for assessing the compound’s stability under physiological conditions?

Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation .
  • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .
  • Thermal analysis : Perform DSC/TGA to determine melting points and decomposition thresholds .

Q. How can researchers address low solubility in aqueous media during biological testing?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) or β-cyclodextrin inclusion complexes .
  • Nanoformulation : Prepare liposomal or PEGylated nanoparticles to enhance bioavailability .

Data Interpretation and Reproducibility

Q. What statistical methods are critical for analyzing dose-dependent biological responses?

Answer:

  • Non-linear regression : Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

Q. How can batch-to-batch variability in synthesis be minimized?

Answer:

  • Process controls : Standardize reaction parameters (temperature, stirring rate) via automated reactors .
  • Quality checks : Implement in-process LC-MS monitoring to detect intermediates and byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.